Ethyl 4-(4-fluorobenzoyl)-1-piperidinecarboxylate
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Overview
Description
Ethyl 4-(4-fluorobenzoyl)-1-piperidinecarboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a 4-fluorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-fluorobenzoyl)-1-piperidinecarboxylate typically involves the reaction of 4-fluorobenzoyl chloride with piperidine-1-carboxylate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-fluorobenzoyl)-1-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydride in an organic solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Ethyl 4-(4-fluorobenzoyl)-1-piperidinecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is employed in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of Ethyl 4-(4-fluorobenzoyl)-1-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-chlorobenzoyl)-1-piperidinecarboxylate
- Ethyl 4-(4-methylbenzoyl)-1-piperidinecarboxylate
- Ethyl 4-(4-nitrobenzoyl)-1-piperidinecarboxylate
Uniqueness
Ethyl 4-(4-fluorobenzoyl)-1-piperidinecarboxylate is unique due to the presence of the fluorine atom in the benzoyl group, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets compared to its analogs with different substituents .
Properties
IUPAC Name |
ethyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3/c1-2-20-15(19)17-9-7-12(8-10-17)14(18)11-3-5-13(16)6-4-11/h3-6,12H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAKGSBZMDVCCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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